molecular formula C21H14ClN3O2 B2529924 N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide CAS No. 881439-05-0

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide

Cat. No. B2529924
CAS RN: 881439-05-0
M. Wt: 375.81
InChI Key: LRMVHENXMOQTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoxaline derivatives are synthesized through various methods, often starting from quinoxalin-2-carboxylic acid as a key intermediate. The synthesis typically involves coupling the carboxylic acid with different amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . The structures of the synthesized compounds are confirmed using spectral data, which may include NMR and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be substituted at various positions to modulate the compound's biological activity. The structure-activity relationship (SAR) studies suggest that the aromatic residue in quinoxaline derivatives, such as the 5-HT3 receptor antagonists, may interact hydrophobically with the receptor . Additionally, the presence of substituents on the quinoxaline nucleus significantly affects the biological activity of these compounds .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions depending on their substituents. For instance, N-methylation of quinoline-2-carboxamide derivatives has been performed to create potential radioligands for imaging with positron emission tomography (PET) . The introduction of different functional groups can lead to compounds with diverse biological activities, such as anticancer or antituberculosis agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. These properties can be elucidated through physicochemical characterization techniques, including NMR, IR, and mass spectrometry . The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets .

Relevant Case Studies

Several studies have evaluated the biological activities of quinoxaline derivatives. For example, compounds with significant antagonism towards the 5-HT3 receptor exhibited good antidepressant-like activity in a forced swim test in mice . Quinoxaline derivatives have also shown promise as radioligands for PBR imaging in vivo with PET , and as anticancer agents inhibiting histone deacetylase . Furthermore, novel quinoxaline derivatives have been identified as potent c-Met kinase inhibitors with antiproliferative activity against various cancer cell lines .

Scientific Research Applications

Polymerization Applications

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide and its derivatives are significant in the field of polymerization. For instance, diphenylquinoxaline-containing hyperbranched aromatic polyamides, which share a structural similarity with N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide, have been studied for their unique properties in initiating room-temperature radical polymerization of bismaleimide. This characteristic makes them important in developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson & Tan, 2003).

Anticancer and Antitumor Activity

Several derivatives of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide have been explored for their potential anticancer and antitumor properties. For example, 4-(2-fluorophenoxy)quinoline derivatives containing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have demonstrated moderate to excellent antiproliferative activity against cancer cell lines. The structure-activity relationships suggest the significance of specific substituents for enhanced antitumor activity (Li et al., 2013).

Receptor Antagonism

Quinoxalin-2-carboxamide derivatives have been investigated for their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds have shown efficacy in models of depression, indicating their potential in managing depression and related disorders (Mahesh et al., 2010).

Radiopharmaceutical Applications

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide derivatives have also been studied in the context of developing radioligands for peripheral benzodiazepine receptors (PBR). These studies are essential for noninvasive assessment of PBR in vivo, which has implications in various neurological and psychiatric disorders (Matarrese et al., 2001).

Polyamide Synthesis

In addition, new polyamides containing quinoxaline moiety, structurally related to N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide, have been synthesized and characterized. These polyamides exhibited excellent thermal stability, opening avenues for their use in high-temperature applications and materials science (Patil et al., 2011).

Cytotoxicity and Anticancer Research

Furthermore, derivatives of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide have been synthesized for cytotoxicity studies, with a focus on anticancer activities. These studies are crucial for the development of new anticancer agents (Bhatt, Agrawal & Patel, 2015).

Inhibitory Activity Against Mycobacterium Tuberculosis

Additionally, quinoxaline-2-carboxylate 1,4-dioxide derivatives have been evaluated for their in vitro antituberculosis activity. These findings are important for developing new treatments against tuberculosis (Jaso et al., 2005).

Analytical Applications

Finally, quinoxaline-2-carboxylic acid and its derivatives have been studied as analytical reagents. Their ability to form metal complexes is utilized for the gravimetric determination of various metals, demonstrating their significance in analytical chemistry (Dutt, Sanayal & Nag, 1968).

Future Directions

The critical role of quinoxaline on the various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-7-9-20(27-16-4-2-1-3-5-16)19(13-15)25-21(26)14-6-8-17-18(12-14)24-11-10-23-17/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVHENXMOQTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.